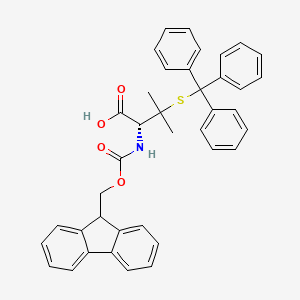

Fmoc-Pen(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGMGAINOILNJR-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659604 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201531-88-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-Pen(Trt)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Applications of Fmoc-Pen(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-penicillamine, commonly abbreviated as Fmoc-Pen(Trt)-OH, is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS). Its unique structure, featuring a penicillamine backbone with two distinct protecting groups, offers precise control over peptide chain elongation and modification. This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of this compound, designed to be a vital resource for professionals in peptide chemistry and drug development.

This compound incorporates the base-labile Fmoc group for temporary protection of the α-amino group and the acid-labile trityl (Trt) group for the permanent protection of the thiol side chain. This orthogonal protection scheme is fundamental to modern Fmoc-based SPPS, allowing for the selective deprotection and coupling of amino acids to construct complex peptide sequences.[1] The penicillamine residue itself, a β,β-dimethyl substituted cysteine, introduces conformational constraints into peptides, which can be leveraged to enhance biological activity and stability.[2]

Core Chemical and Physical Properties

This compound is a white to off-white solid powder.[3] It is a chiral molecule with the L-configuration at the α-carbon. The presence of the bulky Fmoc and Trt groups renders it soluble in a variety of organic solvents commonly used in peptide synthesis.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 201531-88-6 | [4] |

| Molecular Formula | C₃₉H₃₅NO₄S | [4] |

| Molecular Weight | 613.78 g/mol | |

| Appearance | White to off-white solid | |

| Optical Activity | [α]/D +33±2°, c = 1 in methanol | |

| Purity (by NMR) | ≥95.0% | |

| Predicted Density | 1.242 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 768.8 ± 60.0 °C | |

| Predicted pKa | 3.70 ± 0.10 | |

| Solubility | Soluble in DMF, DMSO, methanol, acetic acid/water mixtures, chloroform, dichloromethane, ethyl acetate, and acetone. | |

| Storage Conditions | Store at 2-8°C or -15°C to -25°C for long-term stability. |

Spectroscopic Data

While detailed spectral assignments are not extensively published, a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with the expected structure of this compound. The predicted monoisotopic mass is 613.2287 Da, which can be confirmed by high-resolution mass spectrometry.

Experimental Protocols

The utility of this compound is defined by its behavior in the sequential steps of solid-phase peptide synthesis. The following protocols are standard procedures for its incorporation into a peptide chain.

Fmoc Group Deprotection

The removal of the N-terminal Fmoc group is a critical step to allow for the subsequent coupling of the next amino acid. This is achieved by treatment with a mild base, typically piperidine.

Materials:

-

Fmoc-peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the Fmoc-peptide-resin in DMF in a suitable reaction vessel.

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2 minutes.

-

Drain the piperidine solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Agitate the mixture for an additional 5-10 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

The coupling of this compound to the deprotected N-terminus of the growing peptide chain is typically mediated by a coupling reagent to form an active ester, facilitating amide bond formation. HBTU is a commonly used coupling reagent.

Materials:

-

Deprotected peptide-resin (H₂N-peptide-resin)

-

This compound (2-3 equivalents based on resin loading)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.9-2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (4-6 equivalents)

-

DMF (peptide synthesis grade)

Procedure:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF.

-

Add DIPEA to the solution to activate the this compound. This pre-activation step typically takes a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test indicates the absence of free primary amines.

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Trt Group Cleavage and Final Deprotection

The final step in the synthesis is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the acid-labile Trt group from the penicillamine residue.

Materials:

-

Dried Fmoc-Pen(Trt)-peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (prepare fresh)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-3 hours. The resin may turn a yellow color due to the formation of the trityl cation.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

-

Dry the peptide pellet under vacuum.

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists. Its well-defined chemical properties and predictable reactivity within the established protocols of solid-phase peptide synthesis make it a reliable choice for the introduction of conformationally constrained penicillamine residues into peptide sequences. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in research and development settings, ultimately contributing to the advancement of peptide-based therapeutics and diagnostics.

References

Fmoc-Pen(Trt)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Fmoc-Pen(Trt)-OH, a critical building block in modern peptide synthesis. Its unique structure, combining the steric hindrance of penicillamine with robust protecting groups, makes it an invaluable reagent for creating complex and conformationally constrained peptides.

Core Chemical Data

The fundamental quantitative data for this compound is summarized below. These values are essential for stoichiometric calculations in synthesis protocols and for analytical characterization.

| Property | Value |

| Molecular Formula | C₃₉H₃₅NO₄S[1][2][3] |

| Molecular Weight | 613.78 g/mol [4] (variously reported as 613.7 g/mol to 613.8 g/mol )[1] |

| CAS Number | 201531-88-6 |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a specialized amino acid derivative primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). Its application is central to the introduction of penicillamine residues into peptide sequences, which can induce structural constraints and enhance biological stability and activity.

Key Methodologies:

1. Deprotection:

-

Fmoc Group Removal: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group. It is typically removed using a solution of piperidine in an organic solvent like dimethylformamide (DMF) to expose the free amine for the subsequent coupling reaction.

-

Trt Group Removal: The S-trityl (Trt) group protects the thiol side chain of the penicillamine residue. This group is acid-labile and is cleaved during the final step of peptide synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

2. Coupling:

-

Following Fmoc deprotection, the newly freed amino group of the resin-bound peptide is coupled to the carboxyl group of the incoming this compound. This reaction is mediated by activating agents such as N,N'-diisopropylcarbodiimide (DIC) and an additive like hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond and minimize side reactions.

The workflow for incorporating an this compound residue during SPPS is a cyclical process involving these deprotection and coupling steps.

Caption: Workflow for incorporating this compound in SPPS.

Chemical Structure

The structure of this compound is defined by a central penicillamine core, which is a cysteine analogue with two methyl groups on the β-carbon. The α-amino group is protected by the Fmoc group, and the thiol side chain is protected by the bulky trityl group.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to Fmoc-S-trityl-L-penicillamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and synthesis of Fmoc-S-trityl-L-penicillamine, a crucial building block in peptide chemistry and drug discovery.

Core Structure and Properties

Fmoc-S-trityl-L-penicillamine is a derivative of the non-proteinogenic amino acid L-penicillamine, characterized by the presence of two key protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group on the amine and a trityl (triphenylmethyl) group on the sulfur atom. This dual protection strategy allows for its versatile use in solid-phase peptide synthesis (SPPS), where the orthogonal deprotection of these groups is essential for the controlled assembly of complex peptide sequences.[1][2] The bulky trityl group provides steric hindrance, preventing the oxidation of the thiol group, while the base-labile Fmoc group temporarily protects the alpha-amino group.

Physicochemical Data

A summary of the key quantitative data for Fmoc-S-trityl-L-penicillamine is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid |

| CAS Number | 201531-88-6 |

| Molecular Formula | C₃₉H₃₅NO₄S |

| Molecular Weight | 613.76 g/mol |

| Appearance | White to off-white powder[1][] |

| Optical Rotation | [α]²⁰/D +31 ± 4º (c=1 in MeOH)[1] |

| Purity | ≥95% to ≥99.5% (by Chiral HPLC) |

| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

| Storage Temperature | 2-8°C or -15°C to -25°C |

Synthesis and Purification

The synthesis of Fmoc-S-trityl-L-penicillamine is a two-step process starting from L-penicillamine. The following is a generalized experimental protocol based on standard organic chemistry principles, as specific, detailed procedures were not available in the searched literature.

Experimental Protocol: Synthesis of Fmoc-S-trityl-L-penicillamine

Step 1: S-tritylation of L-penicillamine

-

Dissolution: L-penicillamine is dissolved in a suitable organic solvent, such as a mixture of dichloromethane (DCM) and dimethylformamide (DMF).

-

Base Addition: A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), is added to the solution to deprotonate the thiol group, forming a thiolate.

-

Tritylation: Triphenylmethyl chloride (trityl chloride) is added to the reaction mixture. The thiolate anion acts as a nucleophile, attacking the trityl chloride to form the S-trityl ether.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is typically washed with aqueous solutions to remove the amine salt and any unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure to yield crude S-trityl-L-penicillamine.

Step 2: N-Fmoc protection of S-trityl-L-penicillamine

-

Dissolution: The crude S-trityl-L-penicillamine is dissolved in a suitable solvent, often a mixture of an organic solvent like dioxane or acetone and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate).

-

Fmocylation: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added to the solution. The deprotonated amino group of the S-trityl-L-penicillamine attacks the carbonyl carbon of the Fmoc reagent, leading to the formation of the Fmoc-protected amino acid.

-

Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting amine.

-

Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent evaporated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure Fmoc-S-trityl-L-penicillamine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-S-trityl-L-penicillamine is a valuable reagent for the incorporation of penicillamine residues into synthetic peptides. The following diagram illustrates the general workflow of its use in Fmoc-based SPPS.

Caption: General workflow for the incorporation of Fmoc-S-trityl-L-penicillamine in Fmoc-based solid-phase peptide synthesis.

Chemical Structure Visualization

The chemical structure of Fmoc-S-trityl-L-penicillamine is depicted below, highlighting its key functional groups.

Caption: Chemical structure of (2R)-Fmoc-S-trityl-L-penicillamine.

References

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 201531-88-6 (Fmoc-Pen(Trt)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of the compound with CAS number 201531-88-6, commonly known as Fmoc-S-Trityl-L-penicillamine (Fmoc-Pen(Trt)-OH). This derivative of L-penicillamine is a crucial building block in solid-phase peptide synthesis (SPPS), valued for introducing structural constraints and enhancing the biological activity and stability of synthetic peptides.

Core Physicochemical Properties

This compound is a white to off-white powder.[1] Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a trityl (Trt) group protecting the thiol side chain.[2] This dual protection scheme is fundamental to its utility in Fmoc-based peptide synthesis.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 201531-88-6 | [3] |

| Synonyms | This compound, Fmoc-S-Trityl-L-penicillamine, (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methyl-3-(tritylthio)butanoic acid | [] |

| Molecular Formula | C₃₉H₃₅NO₄S | [5] |

| Molecular Weight | 613.76 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥95% to >99% (HPLC) | |

| Optical Activity | [α]/D +33±2°, c = 1 in methanol | |

| Storage Conditions | Store at -15°C to -25°C or 2-8°C |

Predicted Physicochemical Data

The following table summarizes computationally predicted physicochemical properties.

| Property | Predicted Value | Source(s) |

| Boiling Point | 768.8 ± 60.0 °C | |

| Density | 1.242 ± 0.06 g/cm³ | |

| pKa | 3.70 ± 0.10 | |

| Topological Polar Surface Area (TPSA) | 101 Ų | |

| LogP | 8.6 |

Solubility and Stability

This compound is soluble in various organic solvents commonly used in peptide synthesis, including chloroform, dichloromethane, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The compound is stable under recommended storage conditions. The Fmoc group is base-labile, typically removed with piperidine, while the trityl group is acid-labile, cleaved with trifluoroacetic acid (TFA).

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis. Below are generalized protocols for its incorporation into a peptide chain.

Fmoc-Solid-Phase Peptide Synthesis (SPPS) Workflow

A standard cycle for incorporating an this compound residue into a peptide sequence on a solid support involves several key steps.

Caption: Workflow for incorporating this compound in SPPS.

Detailed Methodologies:

-

Resin Swelling: The solid support (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent, typically DMF, for at least 30 minutes to ensure optimal reaction conditions.

-

Fmoc Group Removal (Deprotection): The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This reaction is typically performed for a few minutes and may be repeated to ensure complete deprotection.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and then added to the deprotected resin-bound peptide. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).

-

Final Cleavage and Deprotection: After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trt group on the penicillamine residue) are simultaneously removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers (e.g., triisopropylsilane, water) to prevent side reactions.

Synthesis of this compound

The synthesis of this compound involves a two-step protection of L-penicillamine.

Caption: A two-step synthesis of this compound.

Experimental Details:

-

Protection of the Thiol Group: The thiol group of L-penicillamine is first protected by reacting it with trityl chloride in the presence of a base such as triethylamine.

-

Protection of the Amino Group: The amino group of the resulting S-trityl-L-penicillamine is then protected using an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.

Safety and Handling

This compound is classified as a laboratory chemical. It may cause long-lasting harmful effects to aquatic life. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid dust formation.

Applications in Research and Drug Development

This compound is a valuable reagent for the synthesis of peptides with unique structural and functional properties.

-

Introduction of Steric Hindrance: The β,β-dimethyl substitution on the cysteine backbone provides steric bulk, which can influence peptide conformation and increase resistance to proteolytic degradation.

-

Synthesis of Disulfide-Rich and Cyclic Peptides: The protected thiol group is essential for the controlled formation of disulfide bonds, which are critical for the structure and function of many biologically active peptides, such as conotoxins and defensins. It has been used in the synthesis of the inhibitory cystine knot (ICK) peptide ProTx-II.

-

Development of Peptidomimetics: The unnatural amino acid structure of penicillamine allows for the creation of peptidomimetics with enhanced stability and novel biological activities. It has been investigated in the context of developing peptidomimetic furin inhibitors.

References

Fmoc-Pen(Trt)-OH: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-Pen(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthesized peptides and the reproducibility of research and manufacturing processes. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its handling and storage.

Chemical Stability Profile

This compound possesses two key protecting groups, the fluorenylmethyloxycarbonyl (Fmoc) group on the amine and the trityl (Trt) group on the thiol side chain. The overall stability of the molecule is dictated by the lability of these groups under various environmental conditions.

Key Factors Influencing Stability:

-

pH: The Fmoc group is notoriously labile to basic conditions, while the S-trityl group is sensitive to acid. Therefore, maintaining a neutral pH is crucial for the stability of this compound in solution.

-

Temperature: Elevated temperatures can accelerate the degradation of the molecule. Long-term storage at low temperatures is essential.

-

Light: The fluorenyl moiety of the Fmoc group can exhibit some photosensitivity. Exposure to UV light should be minimized to prevent photochemical degradation.

-

Moisture: The presence of moisture can facilitate hydrolytic degradation pathways. It is imperative to store the compound in a dry environment.

Forced Degradation Studies (Illustrative Data)

Forced degradation studies are performed to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following table summarizes illustrative data from hypothetical forced degradation studies on this compound.

| Stress Condition | Parameters | Exposure Time | Degradation (%) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | Fmoc-Pen-OH, Trityl alcohol |

| Base Hydrolysis | 0.1 M NaOH | 1 hour | 95% | Pen(Trt)-OH, Dibenzofulvene |

| Oxidative | 3% H₂O₂ | 24 hours | 10% | This compound sulfoxide |

| Thermal | 60°C | 7 days | 8% | Unidentified minor degradants |

| Photolytic | ICH Q1B Option 2 | - | 5% | Unidentified minor degradants |

Note: This data is illustrative and intended to demonstrate the expected stability profile. Actual degradation rates may vary.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and shelf life of this compound.

Storage Conditions:

| Condition | Temperature | Duration | Atmosphere |

| Long-term | -20°C to -80°C | Up to 2 years[1] | Inert (Argon or Nitrogen) |

| Short-term | 2°C to 8°C | Up to 1 month | Desiccated |

Handling Precautions:

-

Work in a well-ventilated area.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid inhalation of dust.

-

Minimize exposure to light and moisture.

-

For solutions, use anhydrous solvents and store under an inert atmosphere.

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Fmoc and Trt protecting groups.

Base-Catalyzed Degradation of the Fmoc Group

The Fmoc group is readily cleaved under basic conditions, such as exposure to piperidine during SPPS, or inadvertently through contact with basic contaminants.

Acid-Catalyzed Degradation of the S-Trityl Group

The S-trityl group is labile to acidic conditions, which are typically used at the final cleavage step of SPPS. Premature exposure to acids can lead to the undesired loss of this side-chain protection.

Experimental Protocols

The following are illustrative protocols for assessing the stability of this compound.

Stability-Indicating HPLC Method (Illustrative)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact molecule from its potential degradation products.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 30°C |

Workflow for Stability Sample Analysis:

Photostability Testing Protocol (Based on ICH Q1B)

This protocol outlines a general procedure for assessing the photostability of this compound.

Procedure:

-

Sample Preparation:

-

Place a thin layer of this compound powder in a chemically inert, transparent container.

-

Prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent) in a transparent container.

-

Prepare dark control samples for both solid and solution by wrapping them in aluminum foil.

-

-

Light Exposure:

-

Expose the samples to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white and near-UV lamps).

-

The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.

-

-

Analysis:

-

At appropriate time points, withdraw samples and analyze them using the stability-indicating HPLC method.

-

Compare the chromatograms of the exposed samples to the dark control samples to identify and quantify any photodegradation products.

-

Conclusion

The stability of this compound is critical for its successful application in peptide synthesis. By understanding its sensitivity to base, acid, temperature, and light, researchers and drug development professionals can implement appropriate storage and handling procedures to ensure the integrity of this vital reagent. The use of validated stability-indicating analytical methods is essential for monitoring its purity and detecting any potential degradation. This guide provides a foundational understanding to aid in the robust and reliable use of this compound.

References

A Deep Dive into Protecting Groups: The Mechanisms of Fmoc and Trt in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides, the strategic use of protecting groups is paramount.[1] These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the precise construction of the target molecule.[2] Among the arsenal of protecting groups available to chemists, the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups have emerged as indispensable tools, each with a distinct mechanism of action and a well-defined role in synthetic strategies.[3][4] This technical guide provides an in-depth exploration of the core mechanisms of Fmoc and Trt protecting groups, complete with quantitative data, detailed experimental protocols, and visual representations of the chemical transformations involved.

The Fmoc Group: A Cornerstone of Solid-Phase Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group primarily used for the temporary protection of amines, most notably the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[5] Its widespread adoption stems from its remarkable stability under acidic conditions and its facile removal under mild basic conditions, providing a crucial orthogonality to acid-labile side-chain protecting groups.

Mechanism of Action: An E1cB Elimination Pathway

The lability of the Fmoc group in the presence of a base is a consequence of the chemical structure of the fluorenyl ring system. The deprotection proceeds through a base-catalyzed β-elimination (E1cB) mechanism.

Protection: The Fmoc group is typically introduced by reacting the amine with an activated Fmoc reagent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The use of Fmoc-OSu is generally preferred due to its increased stability and the reduced formation of oligopeptide impurities.

Deprotection: The removal of the Fmoc group is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine in a polar aprotic solvent such as dimethylformamide (DMF). This deprotonation is favored due to the aromaticity of the resulting fluorenyl anion (fulfilling Hückel's rule with 14 π-electrons). The unstable intermediate then rapidly undergoes elimination, cleaving the C9-O bond and releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The liberated DBF is a reactive electrophile that is subsequently trapped by the amine base to form a stable adduct, driving the equilibrium towards deprotection. The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time spectrophotometric monitoring of the deprotection reaction.

Diagram of the Fmoc Deprotection Mechanism

Caption: The base-catalyzed β-elimination mechanism for Fmoc deprotection.

The Trityl (Trt) Group: A Bulky Guardian for Diverse Functionalities

The triphenylmethyl (Trityl, Trt) group is a highly versatile, acid-labile protecting group. Its considerable steric bulk makes it particularly useful for the selective protection of primary alcohols over secondary and tertiary ones. In peptide synthesis, the Trt group is frequently employed for the side-chain protection of amino acids such as cysteine, histidine, asparagine, and glutamine.

Mechanism of Action: A Stable Carbocation-Driven Process

The key to the Trt group's utility lies in its facile cleavage under acidic conditions, which proceeds via the formation of a highly stabilized trityl cation.

Protection: The Trt group is introduced by reacting the functional group (e.g., an alcohol, thiol, or amine) with trityl chloride (Trt-Cl) in the presence of a base like pyridine or with the aid of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an SN1 mechanism, involving the formation of the trityl cation as a key intermediate.

Deprotection: The removal of the Trt group is achieved with protic acids, such as trifluoroacetic acid (TFA), or Lewis acids. The mechanism begins with the protonation of the heteroatom attached to the trityl group, which facilitates the cleavage of the C-O, C-S, or C-N bond. This cleavage generates the highly stable trityl cation, which is resonance-stabilized by the three phenyl rings, and the deprotected functional group. To prevent the reactive trityl cation from engaging in unwanted side reactions, scavengers like triisopropylsilane (TIS) or water are typically added to the cleavage cocktail. The acid lability of the Trt group can be modulated by adding electron-donating or electron-withdrawing substituents to the phenyl rings. For instance, the 4-methoxytrityl (Mmt) group is more acid-labile than the standard Trt group.

Diagram of the Trt Deprotection Mechanism

Caption: The acid-catalyzed SN1 mechanism for Trt deprotection.

Quantitative Data Summary

The efficiency and orthogonality of protecting groups are critical for the success of a synthetic route. The following tables summarize key quantitative parameters for Fmoc and Trt protecting groups.

Table 1: Orthogonality and Deprotection Conditions

| Protecting Group | Protected Functionality | Deprotection Conditions | Orthogonal To |

| Fmoc | Amines | 20% Piperidine in DMF | Acid-labile groups (e.g., Boc, Trt, tBu) |

| Trt | Alcohols, Thiols, Amines | Mild acid (e.g., 1-5% TFA in DCM), Acetic Acid, Formic Acid | Base-labile groups (e.g., Fmoc) |

Table 2: Comparison of Trityl-based and t-Butyl-based Side-Chain Protection in Fmoc SPPS

| Feature | Trityl (Trt) Protection | t-Butyl (tBu) Protection |

| Deprotection Condition | Milder acidolysis (e.g., dilute TFA) | Stronger acidolysis (e.g., high concentration TFA) |

| Purity of Peptides | Often results in higher purity, especially for difficult sequences containing Ser, Thr, Met, and Trp | Can lead to side reactions like t-butylation of nucleophilic side chains |

| Solubility | Improves solubility of protected amino acids in organic solvents | Generally good solubility |

| Aggregation | The bulkiness of the Trt group can help disrupt peptide aggregation during synthesis | Can sometimes contribute to aggregation in "difficult" sequences |

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid (L-Alanine)

This protocol describes the protection of the amino group of L-Alanine using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

-

L-Alanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Dichloromethane (DCM)

-

5% Lithium Chloride (LiCl) solution

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Alanine in a 10% solution of sodium bicarbonate in water.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a 5% LiCl solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-L-Alanine.

-

Purify the product by silica gel flash chromatography if necessary.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines a typical Fmoc deprotection cycle in SPPS.

Materials:

-

Fmoc-protected peptidyl-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the Fmoc-protected peptidyl-resin in DMF in a reaction vessel.

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.

-

Drain the solution.

-

Wash the resin extensively with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next amino acid coupling step.

Protocol 3: Trityl Deprotection from a Cysteine-Containing Peptide on Resin

This protocol describes the cleavage of the S-trityl group from a peptide synthesized on a solid support using a trifluoroacetic acid (TFA) cocktail.

Materials:

-

Dry S-Trt protected peptidyl-resin

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) (prepare fresh)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Place the dry peptidyl-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Wash the resin with additional TFA and then with DCM. Combine all filtrates.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and byproducts.

-

Dry the peptide pellet under vacuum.

Logical Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-based SPPS.

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.

References

The Biological Activity of Peptides Containing Penicillamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic potential. Among these, penicillamine (Pen), a β,β-dimethylated analog of cysteine, has emerged as a valuable tool for modulating the biological activity, conformational stability, and pharmacokinetic properties of peptides. This technical guide provides a comprehensive overview of the biological activity of penicillamine-containing peptides, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and workflows are presented to support researchers in this dynamic field.

Penicillamine's unique structural feature—the gem-dimethyl group on the β-carbon—imparts significant steric hindrance around the thiol group. This modification has profound implications for peptide chemistry and biology. It restricts the conformational flexibility of the peptide backbone, leading to more defined secondary structures.[1][2] Furthermore, disulfide bonds formed between penicillamine residues, or between penicillamine and cysteine, exhibit increased resistance to reduction compared to conventional cysteine-cysteine disulfides, thereby enhancing peptide stability in biological environments.[3]

This guide will delve into key classes of penicillamine-containing peptides, including opioid receptor modulators and conotoxins, to illustrate the transformative impact of this amino acid on peptide-based drug discovery.

I. Structure-Activity Relationships and Biological Activity

The substitution of cysteine with penicillamine can dramatically alter the biological profile of a peptide, often leading to enhanced receptor affinity, selectivity, and stability.

Opioid Receptor Peptides: The Case of DPDPE

A quintessential example of the power of penicillamine incorporation is the synthetic enkephalin analog, [D-Pen²,D-Pen⁵]enkephalin (DPDPE). This cyclic peptide is a highly potent and selective agonist for the delta-opioid receptor (DOR).[4][5] The presence of two D-penicillamine residues is crucial for its remarkable selectivity over mu (μ) and kappa (κ) opioid receptors.

The conformational constraints imposed by the penicillamine residues lock the peptide into a specific conformation that is highly complementary to the DOR binding pocket. This results in high-affinity binding and potent agonism.

Table 1: Quantitative Biological Data for DPDPE

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| δ-Opioid Receptor | 1.4 nM | Monkey brain membranes | Radioligand Binding ([³H]DPDPE) | |

| μ-Opioid Receptor | >10,000 nM | Monkey brain membranes | Radioligand Binding ([³H]DAMGO) | |

| κ-Opioid Receptor | >10,000 nM | Monkey brain membranes | Radioligand Binding ([³H]U69593) | |

| Functional Potency (EC50/IC50) | ||||

| Inhibition of Electrically Stimulated Contraction | 5.2 nM | Mouse Vas Deferens | In vitro organ bath | |

| Inhibition of cAMP Formation | 13.9 nM | HEK299 cells expressing δ-opioid receptor | cAMP Assay |

Conotoxins: Enhancing Potency and Stability

α-Conotoxins are peptides isolated from the venom of marine cone snails that are potent antagonists of nicotinic acetylcholine receptors (nAChRs), which are promising targets for non-opioid pain therapeutics. However, native conotoxins often exhibit low potency at human nAChRs.

Strategic substitution of cysteine with penicillamine in α-conotoxin analogs has led to dramatic improvements in their biological activity. For instance, the analog RgIA-5474, which incorporates a penicillamine residue, displays a staggering 9000-fold increase in potency at the human α9α10 nAChR compared to the native peptide. This enhanced potency is attributed to the favorable conformational constraints introduced by the penicillamine.

Furthermore, the penicillamine-containing disulfide bridge in RgIA-5474 confers increased resistance to disulfide shuffling, a common degradation pathway for cysteine-rich peptides.

Table 2: Quantitative Biological Data for RgIA-5474

| Parameter | Value | Receptor/Assay | Reference |

| IC50 | 0.0504 nM | Human α9α10 nAChR | |

| IC50 | 0.39 nM | Rat α9α10 nAChR | |

| Stability | 94% intact after 24h in human serum | Serum Stability Assay |

II. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of penicillamine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of Penicillamine-Containing Peptides

This protocol outlines the manual solid-phase synthesis of a generic penicillamine-containing peptide using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Pen(Trt)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification of Synthetic Peptides by Reversed-Phase HPLC

Materials:

-

Crude synthetic peptide

-

Water with 0.1% TFA (Mobile Phase A)

-

Acetonitrile with 0.1% TFA (Mobile Phase B)

-

Preparative C18 HPLC column

-

HPLC system with a fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent like DMSO, then dilute with Mobile Phase A. Filter the solution through a 0.45 µm filter.

-

Method Development: Perform an analytical run with a small injection to determine the retention time of the target peptide and optimize the gradient. A typical gradient is a linear increase from 5% to 65% Mobile Phase B over 30-40 minutes.

-

Preparative Purification:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the prepared peptide solution onto the column.

-

Run the optimized gradient and collect fractions corresponding to the target peptide peak.

-

-

Fraction Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Radioligand Binding Assay for DPDPE

This protocol describes a competitive binding assay to determine the affinity of a test compound for the delta-opioid receptor using [³H]DPDPE.

Materials:

-

Cell membranes expressing the delta-opioid receptor (e.g., from CHO cells or rat brain)

-

[³H]DPDPE (Radioligand)

-

Unlabeled DPDPE and test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (e.g., GF/B)

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]DPDPE (e.g., 1-5 nM), and varying concentrations of the unlabeled test compound or DPDPE. To determine non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

-

Incubation: Initiate the binding by adding the membrane preparation (100-200 µg protein per well). Incubate for 60-90 minutes at 25°C to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Serum Stability Assay

This protocol outlines a method to assess the stability of a peptide in human serum using RP-HPLC.

Materials:

-

Purified peptide

-

Human serum

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator at 37°C

-

RP-HPLC system

Procedure:

-

Incubation: Dissolve the peptide in a small volume of a suitable solvent and add it to human serum to a final concentration (e.g., 100 µM). Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.

-

Protein Precipitation: Stop the enzymatic degradation by adding an equal volume of ACN containing 1% TFA. Vortex and incubate on ice for 20 minutes to precipitate serum proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Analyze the samples by RP-HPLC. Quantify the peak area of the intact peptide at each time point.

-

Data Analysis: Calculate the percentage of intact peptide remaining at each time point compared to the 0-hour time point.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of penicillamine-containing peptides is crucial for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of a Delta-Opioid Receptor Agonist (e.g., DPDPE)

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. The analgesic activity of novel synthesized tetrapeptides: overview | International Journal of Research in Pharmaceutical Sciences and Technology [rubatosis.org]

- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Incorporation of Non-Proteinogenic Amino Acids in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids (NPAAs) into peptides is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced pharmacological properties. Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone technique for the assembly of such modified peptides. This guide provides a comprehensive overview of the principles and practices for introducing NPAAs into peptide sequences via SPPS. It details experimental protocols for the incorporation of sterically hindered and N-methylated amino acids, presents quantitative data on coupling efficiencies and peptide purity, and illustrates key experimental workflows and a relevant signaling pathway using Graphviz diagrams. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation peptide therapeutics.

Introduction to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are amino acids that are not among the 20 canonical protein-building blocks encoded by the universal genetic code. Their integration into peptide scaffolds can profoundly influence the resulting molecule's conformation, stability, and biological activity. The strategic placement of NPAAs can lead to peptides with improved resistance to proteolytic degradation, enhanced receptor affinity and selectivity, and better pharmacokinetic profiles. These attributes make NPAAs invaluable tools in the development of peptide-based drugs with superior therapeutic potential.

Core Principles of SPPS for NPAA Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). Each cycle of amino acid addition comprises two key steps: the removal of the temporary N-terminal protecting group (commonly the 9-fluorenylmethoxycarbonyl, Fmoc, group) and the coupling of the next protected amino acid.

The incorporation of NPAAs follows the same fundamental principles, but often requires optimized protocols to address challenges such as steric hindrance, altered reactivity, and potential side reactions. The choice of coupling reagents, reaction times, and temperature can be critical for achieving high coupling efficiencies and maintaining the chiral integrity of the incorporated NPAA.

Experimental Protocols for NPAA Incorporation

The successful incorporation of NPAAs often necessitates modifications to standard SPPS protocols. Below are detailed methodologies for the integration of two common classes of NPAAs: α,α-disubstituted amino acids (represented by α-aminoisobutyric acid, Aib) and N-methylated amino acids.

Protocol for the Incorporation of α-Aminoisobutyric Acid (Aib)

Aib is a sterically hindered amino acid that can be challenging to couple. Microwave-assisted SPPS has been shown to significantly improve the efficiency of Aib incorporation.

Materials:

-

Rink Amide ProTide™ LL resin

-

N-α-Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH)

-

Standard Fmoc-protected amino acids with appropriate side-chain protection

-

Oxyma Pure

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Microwave peptide synthesizer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel of the microwave peptide synthesizer.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two deprotection steps of 1 minute each at 75°C with microwave irradiation.

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Aib Coupling:

-

Prepare a solution of Fmoc-Aib-OH (5 equivalents relative to resin loading) and Oxyma Pure (5 equivalents) in DMF.

-

Add DIC (10 equivalents) to the amino acid solution to pre-activate for 1 minute.

-

Add the activated Fmoc-Aib-OH solution to the resin.

-

Perform the coupling reaction at 100°C for 10 minutes using microwave irradiation.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids. For standard amino acids, coupling can be performed at 90°C for 3 minutes.

-

Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for the Incorporation of N-Methylated Amino Acids

N-methylated amino acids also present a steric challenge for coupling. The use of potent coupling reagents like HATU is often necessary.

Materials:

-

Appropriate solid-phase resin (e.g., Rink Amide)

-

Fmoc-N-methylated amino acid (e.g., Fmoc-N-Me-Ala-OH)

-

Standard Fmoc-protected amino acids

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine

-

DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Swelling: Swell the resin in DMF or NMP for 30 minutes.

-

Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF.

-

Washing: Wash the resin extensively with DMF.

-

N-Methylated Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents) and HATU (4 equivalents) in DMF or NMP.

-

Add DIEA (8 equivalents) to the solution and pre-activate for 5 minutes at room temperature.[1]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1 hour at room temperature.[1]

-

-

Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for N-methylated amines.[1] If the coupling is incomplete, a second coupling may be necessary.

-

Washing: Wash the resin with DMF.

-

Chain Elongation: Continue with the synthesis of the peptide using standard coupling protocols for the subsequent amino acids.

-

Cleavage and Purification: Cleave the peptide from the resin and purify using standard procedures as described in the previous protocol.

Quantitative Data on NPAA Incorporation

The efficiency of incorporating non-proteinogenic amino acids can be influenced by the choice of coupling reagents and reaction conditions. The following tables summarize representative quantitative data for the incorporation of Aib and N-methylated amino acids.

Table 1: Comparison of Coupling Reagents for the Incorporation of Aib

| Coupling Reagent | Additive | Coupling Time (min) | Temperature (°C) | Crude Peptide Purity (%) | Reference |

| DIC | Oxyma | 10 | 100 (Microwave) | >90 | |

| HBTU | HOBt | 60 | 25 | Variable, often lower | |

| HATU | HOAt | 60 | 25 | Generally high | |

| PyBOP | HOAt | 60 | 25 | Effective for hindered couplings |

Table 2: Yield and Purity of Peptides Containing N-Methylated Amino Acids

| N-Methylated Residue | Coupling Reagent | Coupling Time (hr) | Crude Peptide Purity (%) | Overall Yield (%) | Reference |

| N-Me-Ala | HATU/DIEA | 1 | >85 | Sequence dependent | |

| N-Me-Phe | PyAOP/HOAt | 2 | >80 | Sequence dependent | |

| N-Me-Val | PyBrOP/DIEA | 1 | >80 | Sequence dependent |

Signaling Pathways and Experimental Workflows

The incorporation of non-proteinogenic amino acids can significantly impact the biological activity of peptides. A prominent example is the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists containing NPAAs, such as semaglutide which incorporates Aib, exhibit enhanced stability and prolonged action. Upon binding to the GLP-1 receptor, a G-protein coupled receptor (GPCR), they initiate a signaling cascade that leads to glucose-dependent insulin secretion.

Caption: GLP-1 receptor signaling pathway initiated by a GLP-1 analog.

Experimental Workflow for SPPS of Peptides with NPAAs

The synthesis and purification of peptides containing non-proteinogenic amino acids follow a well-defined workflow.

Caption: General experimental workflow for Fmoc-based SPPS.

Conclusion

The incorporation of non-proteinogenic amino acids into peptides through Solid-Phase Peptide Synthesis is a mature and highly effective strategy for the development of novel peptide-based therapeutics. While challenges related to steric hindrance and altered reactivity exist, they can be overcome through the optimization of coupling conditions and the use of advanced synthetic techniques such as microwave-assisted synthesis. The ability to systematically modify peptide backbones with NPAAs provides an unparalleled opportunity to fine-tune their pharmacological properties, leading to the creation of more stable, potent, and selective drug candidates. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols for the Coupling of Fmoc-Pen(Trt)-OH with HBTU and DIC in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Trt)-OH is a protected amino acid derivative essential for introducing penicillamine (Pen) residues into synthetic peptides. Penicillamine, a non-proteinogenic amino acid characterized by its β,β-dimethyl-substituted cysteine backbone, imparts significant steric hindrance and conformational rigidity to peptides. These structural constraints can enhance biological activity, improve metabolic stability, and influence disulfide bond geometry. The trityl (Trt) group provides robust protection for the thiol side chain, preventing unwanted oxidation and side reactions during synthesis, while the fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the α-amino group.[1]

Due to the steric bulk of the β,β-dimethyl groups, the coupling of this compound presents a challenge in solid-phase peptide synthesis (SPPS), often requiring optimized conditions to ensure high efficiency and minimize side reactions. This document provides detailed application notes and protocols for the coupling of this compound using two common reagent systems: the aminium-based reagent HBTU with a tertiary base, and the carbodiimide-based reagent DIC, typically with an additive.

Coupling Reagent Overview

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and efficient aminium-based coupling reagent. In the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA), HBTU rapidly activates the carboxylic acid of the Fmoc-amino acid to form a highly reactive OBt-ester intermediate, facilitating amide bond formation.[2][3] While highly effective, HBTU can lead to guanidinylation of the N-terminal amine if used in excess, which terminates the peptide chain.[4]

DIC (N,N'-Diisopropylcarbodiimide) is a liquid carbodiimide that acts as a dehydrating agent to form a reactive O-acylisourea intermediate. To enhance coupling efficiency and suppress racemization, DIC is almost always used in conjunction with a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[5] The combination of DIC and HOBt is a well-established method, particularly for sterically hindered or racemization-prone amino acids like Fmoc-Cys(Trt)-OH. A key advantage of DIC is that its urea byproduct is soluble in common washing solvents, simplifying purification.

Data Presentation: Coupling Condition Comparison

Direct quantitative comparisons for this compound are not extensively documented in a single source. The following tables summarize recommended starting conditions and expected outcomes based on data for sterically hindered amino acids and related cysteine derivatives. Empirical optimization for each specific peptide sequence is highly recommended.

Table 1: Recommended Coupling Conditions for this compound

| Parameter | HBTU/DIPEA | DIC/HOBt | Rationale/Comment |

| Equivalents (Amino Acid) | 2 – 5 | 3 – 5 | Higher equivalents are used to drive the reaction for sterically hindered residues. |

| Equivalents (Coupling Reagent) | 1.95 – 4.9 | 3 – 5 | A slight deficiency of HBTU relative to the amino acid can minimize guanidinylation. |

| Equivalents (Base/Additive) | 4 – 10 (DIPEA) | 3 – 5 (HOBt) | A significant excess of DIPEA is required for HBTU activation. HOBt is used in equimolar amounts with DIC. |

| Solvent | DMF or NMP | DMF or DCM/DMF | NMP can be beneficial for disrupting peptide aggregation. |

| Temperature | Room Temp. to 50°C | Room Temp. | Elevated temperatures can improve coupling efficiency for difficult residues, but may increase racemization. |

| Pre-activation Time | 1 – 5 min | N/A | HBTU requires pre-activation with DIPEA before addition to the resin. |

| Coupling Time | 30 min – 4 h | 1 h – 12 h | Longer coupling times are generally required for DIC and for sterically hindered amino acids. |

Table 2: Performance Characteristics and Potential Side Reactions

| Characteristic | HBTU/DIPEA | DIC/HOBt |

| Reactivity/Speed | High / Fast (Coupling often complete in 30-60 min for standard residues) | Moderate / Slower |

| Cost | Higher | Lower |

| Racemization Risk | Low to Moderate | Low (Especially with HOBt or Oxyma) |

| Primary Side Reaction(s) | Guanidinylation of N-terminus | Dehydration of Asn/Gln (if unprotected); N-acylurea formation (minimized by HOBt) |

| Byproduct Removal | Soluble | Soluble (Diisopropylurea) |

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Protocol 1: Coupling of this compound using HBTU/DIPEA

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

This compound

-

HBTU

-

DIPEA (N,N-diisopropylethylamine)

-

DMF (N,N-dimethylformamide, peptide synthesis grade)

-

DCM (Dichloromethane, optional for washing)

-

Reaction vessel with shaker

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF).

-

Wash the deprotected resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve this compound (3 eq., ~184 mg) and HBTU (2.9 eq., ~110 mg) in 2 mL of DMF.

-

Add DIPEA (6 eq., ~204 µL) to the solution.

-

Gently swirl the mixture and allow it to pre-activate for 1-2 minutes at room temperature. The solution may turn yellow.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 2 hours. For difficult sequences, the reaction time can be extended or the temperature increased to 37-40°C.

-

-

Monitoring the Coupling:

-

(Optional but recommended) Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow/clear beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), extend the coupling time for another 1-2 hours and re-test. If it remains positive, a second coupling (recoupling) may be necessary.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

-

The resin is now ready for the next Fmoc-deprotection step.

-

Protocol 2: Coupling of this compound using DIC/HOBt

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

This compound

-

DIC (N,N'-Diisopropylcarbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

DMF (N,N-dimethylformamide, peptide synthesis grade)

-

DCM (Dichloromethane, optional for washing)

-

Reaction vessel with shaker

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed.

-

Wash the deprotected resin thoroughly with DMF (5 x 10 mL).

-

-

Reagent Solution Preparation:

-

In a separate vial, dissolve this compound (3 eq., ~184 mg) and HOBt (3 eq., ~46 mg) in 2 mL of DMF.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Add the this compound/HOBt solution to the resin.

-

Add DIC (3 eq., ~47 µL) to the resin slurry.

-

Agitate the mixture at room temperature for 4 hours. Due to the slower kinetics of DIC and the steric hindrance of Pen(Trt), longer reaction times are generally required compared to HBTU.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test on a small sample of resin beads after 4 hours. If the test is positive, allow the reaction to proceed overnight. If it remains positive, a recoupling may be required.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and the soluble diisopropylurea byproduct.

-

The resin is now ready for the next Fmoc-deprotection step.

-

Mandatory Visualizations

Caption: HBTU activation pathway for this compound coupling.

Caption: DIC/HOBt activation pathway for this compound coupling.

Caption: General experimental workflow for SPPS coupling.

References

Application Notes and Protocols: Fmoc Deprotection of Pen(Trt) with Piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions.[1] This orthogonality to the acid-labile side-chain protecting groups, such as the trityl (Trt) group used for the thiol side chain of penicillamine (Pen), is a cornerstone of modern peptide chemistry.[1] The standard reagent for Fmoc removal is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This application note provides a detailed protocol for the Fmoc deprotection of Pen(Trt)-containing peptides and discusses the underlying mechanism and critical considerations.

The deprotection proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by a base, typically a secondary amine like piperidine.[1] This leads to the formation of dibenzofulvene (DBF), which is subsequently scavenged by piperidine to form a stable adduct, driving the reaction to completion.

Key Considerations for Fmoc Deprotection of Pen(Trt)

While the Fmoc deprotection of Pen(Trt) follows the standard procedure for other amino acids, certain aspects warrant attention:

-

Side-Chain Protection: The trityl (Trt) group protecting the sulfhydryl side chain of penicillamine is stable to the basic conditions of Fmoc deprotection and is typically removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).

-

Piperidine Concentration and Reaction Time: The concentration of piperidine and the reaction time are critical parameters that need to be optimized to ensure complete Fmoc removal without causing unwanted side reactions. Incomplete deprotection can lead to deletion sequences in the final peptide.

-

Solvent: N,N-dimethylformamide (DMF) is the most common solvent for Fmoc deprotection due to its ability to swell the resin and solubilize reagents. N-methylpyrrolidone (NMP) can also be used.

-

Monitoring Deprotection: The progress of the Fmoc deprotection can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at around 301 nm.

Experimental Protocols

Materials

-

Fmoc-Pen(Trt)-loaded solid support (e.g., Wang resin, Rink amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), reagent grade

-

Kaiser test kit or other ninhydrin-based test for primary amines

Standard Fmoc Deprotection Protocol

This protocol describes a typical procedure for removing the Fmoc group from a resin-bound peptide.

-

Resin Swelling: Swell the Fmoc-Pen(Trt)-loaded resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

-

Initial Piperidine Treatment: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture gently for 3 minutes at room temperature.

-

Drain: Drain the piperidine solution.

-

Second Piperidine Treatment: Add a fresh portion of 20% piperidine in DMF to the resin and continue to agitate for an additional 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete Fmoc removal. A positive test (typically a blue color) confirms that the resin is ready for the next coupling step.

Quantitative Data Summary

The following table summarizes typical conditions for Fmoc deprotection.

| Parameter | Typical Range/Value | Notes |

| Deprotection Reagent | 20-30% Piperidine in DMF (v/v) | 20% is the most common concentration. |

| Reaction Time | 5-20 minutes | Often performed in two steps (e.g., 3 min + 15 min). |

| Temperature | Room Temperature | Elevated temperatures can increase the risk of side reactions. |

| Solvent | DMF or NMP | DMF is the standard choice. |

| Monitoring Wavelength | ~301 nm | For UV monitoring of the dibenzofulvene-piperidine adduct. |

Potential Side Reactions

While generally efficient, Fmoc deprotection with piperidine can sometimes lead to side reactions, particularly in sensitive sequences.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially with prolonged exposure to basic conditions. This can be minimized by reducing deprotection times or using additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution.

-

Diketopiperazine Formation: The N-terminal dipeptide can cyclize to form a diketopiperazine, leading to cleavage of the peptide from the resin. This is more prevalent with sequences containing proline or glycine at the C-terminus.

-

Racemization: Although less common during deprotection, the basic conditions can potentially lead to racemization of sensitive amino acid residues.

Visualizations

Experimental Workflow for Fmoc Deprotection